molecular formula C22H24N4O2 B5541171 N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B5541171
M. Wt: 376.5 g/mol
InChI Key: PBMHJTGXIVDSLX-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Neurological Disorders

GSK189254 , a compound with structural similarities, has been identified as a novel histamine H3 receptor antagonist showing promise in improving cognitive performance in preclinical models. This compound has demonstrated high affinity for human and rat H3 receptors and exhibits potent functional antagonism. It has shown therapeutic potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Chemical Synthesis and Stability

Research on the stability of active pharmaceutical ingredients (APIs) like Compound 1 , which shows structural characteristics related to the query compound, has revealed insights into the conversion of API hydrates to anhydrous forms in aqueous media. This study emphasizes the chemical stability and transformation of such compounds, which is crucial for pharmaceutical development (Petrova et al., 2009).

Anticancer Evaluation

Compounds with a similar structural framework have been synthesized and evaluated for their anticancer activity. For instance, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been investigated as potential anticancer agents, displaying activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This suggests that compounds within this chemical space could have significant anticancer properties (Lesyk et al., 2007).

Antimicrobial Activity

The synthesis of novel heterocycles incorporating the antipyrine moiety, including triazoles, has shown antimicrobial activities comparable to standard drugs. This line of research indicates the potential of such compounds in developing new antimicrobial agents (Bondock et al., 2008).

Safety and Hazards

Fentanyl analogs have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . Therefore, they are considered highly hazardous.

Future Directions

The emergence of new fentanyl analogs on the drug market is a significant concern. Future research will likely focus on understanding the metabolism and effects of these compounds, developing methods for their detection, and finding ways to counteract their harmful effects .

Properties

IUPAC Name

N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-20(23-19-12-7-13-19)16-26-22(28)25(15-14-17-8-3-1-4-9-17)21(24-26)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHJTGXIVDSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.